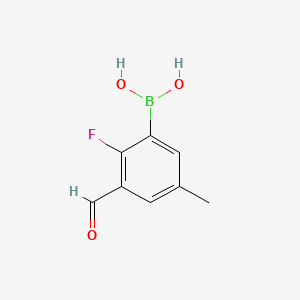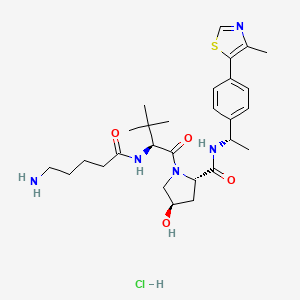![molecular formula C12H11ClN4O3S B14026851 1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- is a complex organic compound with the molecular formula C12H11ClN4O3S This compound is characterized by the presence of a pyridazine ring, a chloro substituent, and a phenylsulfonyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- typically involves multiple steps One common method includes the reaction of 3-chloropyridazine with phenylsulfonyl chloride under controlled conditions to introduce the phenylsulfonyl groupThe reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the imino group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- involves its interaction with specific molecular targets. The phenylsulfonyl imino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
2-(3-chloro-6-((phenylsulfonyl)imino)pyridazin-1(6H)-yl)acetamide: Another compound with similar structural features.
Uniqueness
1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H11ClN4O3S |
|---|---|
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
2-[6-(benzenesulfonylimino)-3-chloropyridazin-1-yl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c13-10-6-7-12(17(15-10)8-11(14)18)16-21(19,20)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18) |
InChI-Schlüssel |
OHQGGWNBDIRJSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


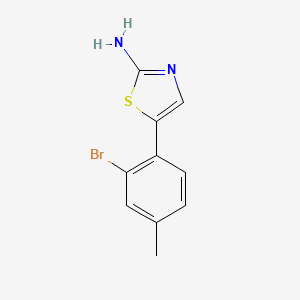


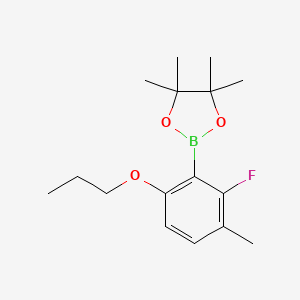
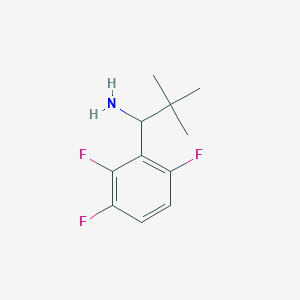
![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)

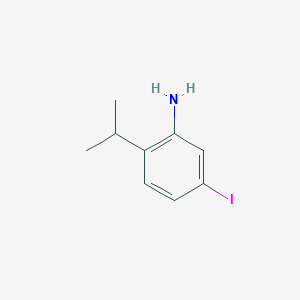
![Sodium;3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-[[2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoyl]amino]acetyl]amino]benzoate](/img/structure/B14026827.png)
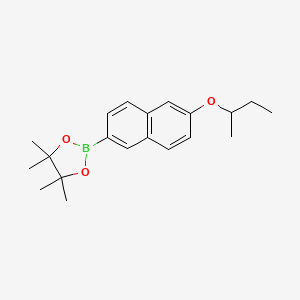
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

